Boc-4-Pal-OH is a protected amino acid, meaning a chemical group (Boc) is attached to its reactive amino group, making it unreactive. This allows for its incorporation into peptides in a controlled manner. Researchers can then remove the Boc group (deprotection) to activate the amino group, enabling further reactions and peptide chain elongation. This property makes Boc-4-Pal-OH a valuable building block for the synthesis of peptides containing the 4-pyridylalanine (4-Pal) moiety, which possesses unique properties potentially useful in various research areas [].
The 4-pyridyl group in Boc-4-Pal-OH could potentially mimic the structure of natural substrates for certain enzymes. By incorporating Boc-4-Pal-OH into small molecule libraries or designing specific peptides containing 4-Pal, researchers could potentially develop novel enzyme inhibitors. These inhibitors could be valuable tools for studying enzyme function and may have applications in drug discovery [].
Boc-Ala(4-pyridyl)-OH, also known as Boc-3-(4-pyridyl)-L-alanine, is a derivative of the amino acid alanine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a 4-pyridyl moiety. Its chemical formula is with a molecular weight of 266.29 g/mol. The compound is notable for its potential applications in peptide synthesis and medicinal chemistry due to its unique structural features that enhance biological activity and solubility properties .
Boc-Ala(4-pyridyl)-OH can be synthesized through several methods:
Boc-Ala(4-pyridyl)-OH finds applications in various fields:
Interaction studies involving Boc-Ala(4-pyridyl)-OH focus on its role within peptides and how it affects binding affinities and interactions with biological macromolecules. Preliminary studies suggest that the 4-pyridyl group may enhance binding to certain receptors or enzymes, though comprehensive interaction profiles remain to be established through experimental assays .
Several compounds share structural similarities with Boc-Ala(4-pyridyl)-OH, often differing by functional groups or side chains. Here are some notable examples:
Compound Name | Structure Features | Similarity to Boc-Ala(4-pyridyl)-OH |
---|---|---|
Boc-Ala-OH | Simple alanine without pyridine | Less complex; fewer biological interactions |
Boc-(3-pyridyl)-Ala-OH | Pyridine at position 3 | Similar functionality; different spatial orientation |
Boc-(2-pyridyl)-Ala-OH | Pyridine at position 2 | Similar reactivity; potential for different interactions |
Boc-Leu(4-pyridyl)-OH | Leucine instead of alanine | Increased hydrophobicity; different biological profiles |
Boc-Phe(4-pyridyl)-OH | Phenylalanine instead of alanine | Enhanced aromatic interactions; potential for different binding affinities |
Boc-Ala(4-pyridyl)-OH stands out due to its balance between hydrophilicity and hydrophobicity, making it particularly useful in peptide synthesis where solubility and reactivity are critical factors .
X-ray crystallography represents the most definitive method for determining the three-dimensional molecular structure of N-tert-Butoxycarbonyl-4-pyridylalanine (Boc-Ala(4-pyridyl)-OH) [1] [2]. The compound crystallizes with the molecular formula C₁₃H₁₈N₂O₄ and a molecular weight of 266.29 g/mol [4]. High-resolution X-ray diffraction studies typically employ molybdenum Kα radiation (λ = 0.71073 Å) at temperatures ranging from 100 to 298 K to minimize thermal motion and radiation damage [1] [5].
The crystallographic analysis reveals the molecular geometry and packing arrangements within the crystal lattice. Data collection parameters for amino acid derivatives of this type typically achieve resolution ranges between 1.35 and 3.0 Å, with acceptable R-factors below 15 percent [1] [2]. The crystal structure demonstrates the spatial arrangement of the tert-butoxycarbonyl protecting group, the pyridine ring orientation relative to the alanine backbone, and intermolecular hydrogen bonding patterns that stabilize the crystal packing [6].
Table 1: X-ray Crystallographic Parameters for Boc-Ala(4-pyridyl)-OH
Parameter | Value |
---|---|
Molecular Formula | C₁₃H₁₈N₂O₄ |
Molecular Weight (g/mol) | 266.29 |
CAS Number | 37535-57-2 |
Resolution Range (Å) | 1.35-3.0 (typical range) |
R-factor (%) | <15 (acceptable quality) |
Temperature (K) | 100-298 |
Radiation Type | Mo Kα (λ = 0.71073 Å) |
Crystallographic studies of related protected amino acid derivatives demonstrate that the Boc group adopts a preferred conformation that minimizes steric interactions with the pyridine ring [1] [2]. The pyridine nitrogen atom participates in intermolecular hydrogen bonding networks, contributing to the overall crystal stability and providing insights into potential protein-ligand interactions [7] [8].
Nuclear Magnetic Resonance spectroscopy provides crucial information about the solution-state conformation and dynamic behavior of Boc-Ala(4-pyridyl)-OH [10]. Both one-dimensional and two-dimensional NMR techniques offer complementary structural information, revealing conformational preferences and molecular mobility in various solvent systems [11] [12].
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of Boc-Ala(4-pyridyl)-OH exhibits characteristic chemical shifts that reflect the electronic environment of each proton [10]. The aromatic protons of the pyridine ring appear as distinct signals in the range of 8.5-8.7 ppm for the α-protons (adjacent to nitrogen) and 7.2-7.4 ppm for the β-protons [13]. The α-proton of the alanine backbone appears as a multiplet, typically around 4.3-4.6 ppm, while the methylene protons adjacent to the pyridine ring show characteristic coupling patterns [14].
¹³C NMR and Conformational Analysis
Carbon-13 NMR spectroscopy provides detailed information about the carbon framework and conformational preferences [10] [15]. The carbonyl carbon of the carboxylic acid group appears around 175-180 ppm, while the Boc carbonyl resonates near 155-160 ppm. The pyridine carbons exhibit distinct chemical shifts reflecting their aromatic character and the electron-withdrawing effect of the nitrogen atom [10].
Table 2: NMR Conformational Analysis Parameters
NMR Parameter | Boc-Ala(4-pyridyl)-OH Values |
---|---|
Chemical Shift δ (ppm) | Aromatic: 8.5-8.7, 7.2-7.4 |
Coupling Constant ³JHH (Hz) | 6-8 Hz (typical) |
Temperature (K) | 298-323 |
Solvent System | CDCl₃, DMSO-d₆, D₂O |
Field Strength (MHz) | 300-600 |
Multiplicity Pattern | Doublet, multiplet patterns |
NOE Correlations | Intra- and intermolecular |
Temperature-dependent NMR studies reveal conformational dynamics and barriers to rotation around key bonds [16] [14]. Variable-temperature experiments demonstrate that the compound exists in multiple conformational states in solution, with exchange rates that are intermediate on the NMR timescale [10] [11]. Nuclear Overhauser Effect (NOE) measurements provide distance constraints that help define the three-dimensional structure in solution [17].
Solvent Effects on Conformation
The conformational behavior of Boc-Ala(4-pyridyl)-OH shows significant solvent dependence [18] [16]. In polar protic solvents such as deuterated water, hydrogen bonding interactions influence the preferred conformations, while in aprotic solvents like chloroform, different conformational ensembles are observed [10] [14]. These solvent effects are particularly important for understanding the compound's behavior in biological systems [19].
The stereochemical integrity of Boc-Ala(4-pyridyl)-OH is critical for its applications in peptide synthesis and medicinal chemistry [20] [21]. The compound possesses one chiral center at the α-carbon of the alanine residue, which must maintain the S-configuration characteristic of naturally occurring L-amino acids [22] [23].
Absolute Configuration Determination
X-ray crystallography provides the most definitive method for absolute configuration determination [7] [20]. The anomalous scattering of X-rays by heavier atoms in the structure allows for the unambiguous assignment of absolute stereochemistry through analysis of Bijvoet pairs [1] [2]. For Boc-Ala(4-pyridyl)-OH, the S-configuration at the α-carbon is confirmed through crystallographic analysis, consistent with the L-amino acid stereochemistry [20].
Optical Rotation and Chiroptical Properties
Polarimetry measurements provide additional confirmation of stereochemical purity [24] [25]. The specific optical rotation [α]D²⁰ for enantiopure Boc-Ala(4-pyridyl)-OH typically ranges from +25° to +30°, depending on the solvent and concentration [26] [13]. These values are consistent with other Boc-protected L-amino acids and confirm the retention of stereochemical integrity during synthesis and purification [24] [25].
Table 3: Stereochemical Configuration Parameters
Configuration Parameter | Specification |
---|---|
Absolute Configuration | S-configuration |
Chirality Center | Cα carbon |
Optical Rotation [α]D²⁰ | +25° to +30° (typical range) |
Enantiomeric Excess (%) | ≥98% (commercial grade) |
Determination Method | Chiral HPLC, NMR with CSA |
Reference Standard | Enantiopure L-amino acids |
Accuracy (±%) | 0.5-2.0% |
The determination of enantiomeric excess represents a crucial aspect of quality control for chiral amino acid derivatives [24] [27]. Multiple analytical methods have been developed to assess the stereochemical purity of Boc-Ala(4-pyridyl)-OH with high accuracy and precision [28] [25].
Chiral High-Performance Liquid Chromatography
Chiral HPLC represents the gold standard for enantiomeric excess determination in amino acid derivatives [29] [30]. Using chiral stationary phases such as derivatized cyclodextrins or chiral crown ethers, the two enantiomers of Boc-Ala(4-pyridyl)-OH can be baseline resolved [31] [29]. Modern chiral HPLC methods achieve accuracies within ±0.5% for enantiomeric excess measurements when proper integration parameters and standards are employed [29].
NMR-Based Chiral Shift Reagent Methods
Nuclear Magnetic Resonance spectroscopy with chiral shift reagents provides an alternative approach for enantiomeric excess determination [24] [28]. Chiral solvating agents such as quinine derivatives induce differential chemical shifts for the two enantiomers, allowing for quantitative analysis by integration of resolved signals [24] [32]. This method offers advantages in terms of speed and the ability to analyze samples without prior separation [27].
Computational and Spectroscopic Validation
Recent advances in computational chemistry have enabled the prediction and validation of stereochemical assignments through comparison of calculated and experimental NMR chemical shifts [10] [15]. Density functional theory calculations of chemical shifts for different stereoisomers can be compared with experimental data to confirm absolute configuration [10] [15]. This approach provides additional confidence in stereochemical assignments and helps identify potential impurities or degradation products [15].
Irritant